3-(Bromomethyl)benzamide

Übersicht

Beschreibung

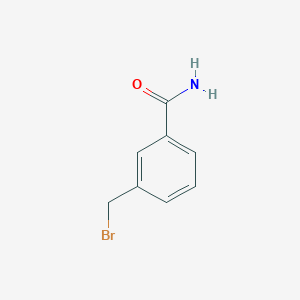

3-(Bromomethyl)benzamide is an organic compound with the molecular formula C8H8BrNO. It is characterized by a benzene ring substituted with a bromomethyl group and an amide group. This compound appears as a white crystalline solid with a distinct odor. It is sparingly soluble in water but dissolves well in organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)benzamide can be synthesized through the reaction of benzamide with bromomethane under basic conditions. The reaction typically involves the following steps:

- Dissolve benzamide in a suitable solvent such as ethanol.

- Add bromomethane to the solution.

- Introduce a base, such as sodium hydroxide, to facilitate the reaction.

- Allow the reaction to proceed at room temperature or slightly elevated temperatures.

- After completion, the product is isolated through filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Bromomethyl)benzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The amide group can be reduced to form amines under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Nucleophilic Substitution: Formation of substituted benzamides.

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzylamines

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(Bromomethyl)benzamide serves as a key intermediate in the synthesis of numerous bioactive molecules. Its reactive bromide group allows for the introduction of diverse functional groups essential for biological activity. For instance:

- Enzyme Inhibition Studies : Researchers utilize derivatives of this compound to study their effects on enzyme activity, particularly in relation to diabetes management. A study highlighted a derivative that protects pancreatic β-cells from endoplasmic reticulum stress, demonstrating potential therapeutic effects against diabetes .

- Drug Development : The compound is being explored as a building block for creating novel drug candidates targeting various diseases due to its ability to modify biological interactions effectively .

Biological Research

The compound is also valuable in biological studies:

- Protein-Protein Interaction Probes : By attaching this compound derivatives to specific amino acid residues within proteins, researchers can investigate binding interactions critical for understanding cellular processes .

- Bioconjugation Reactions : Its reactive nature makes it suitable for bioconjugation applications, allowing attachment to antibodies or enzymes for targeted therapies and diagnostic tools .

Industrial Applications

In industrial chemistry, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in synthesizing complex organic compounds used in various applications.

Comparison with Related Compounds

| Compound | Reactivity | Applications |

|---|---|---|

| 3-(Chloromethyl)benzamide | Lower | Similar uses but less reactive than bromide |

| 3-(Fluoromethyl)benzamide | Lower | Used in specific fluorination reactions |

| 3-(Iodomethyl)benzamide | Higher | More reactive; less stable than bromide |

This compound is generally preferred over its chloromethyl and fluoromethyl counterparts due to its higher reactivity and stability balance, making it suitable for more demanding synthetic applications.

Case Studies and Research Findings

- Diabetes Management : A study demonstrated that a derivative of this compound significantly lowered blood glucose levels in diabetic mouse models by protecting β-cells from apoptosis induced by endoplasmic reticulum stress .

- Protein Interaction Studies : Researchers have successfully employed this compound derivatives to elucidate protein-protein interactions critical for cellular signaling pathways .

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)benzamide involves its interaction with nucleophiles due to the presence of the bromomethyl group. This group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules. The amide group also contributes to its reactivity by participating in hydrogen bonding and other interactions with molecular targets .

Vergleich Mit ähnlichen Verbindungen

- 3-(Chloromethyl)benzamide

- 3-(Fluoromethyl)benzamide

- 3-(Iodomethyl)benzamide

Comparison:

- Reactivity: 3-(Bromomethyl)benzamide is more reactive than its chloromethyl and fluoromethyl counterparts due to the higher leaving group ability of bromine.

- Applications: While all these compounds can be used as intermediates in organic synthesis, this compound is preferred for reactions requiring higher reactivity.

- Uniqueness: The bromomethyl group in this compound provides a balance between reactivity and stability, making it a versatile compound in various chemical transformations .

Biologische Aktivität

3-(Bromomethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables, case studies, and research findings.

This compound, with the chemical formula CHBrNO, is characterized by a bromomethyl group attached to a benzamide structure. The presence of the bromine atom enhances its reactivity and potential for biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzamide derivatives, including this compound. A notable research effort synthesized a series of biphenyl-benzamide compounds, where one derivative demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were reported as low as 0.008 μg/mL for certain strains, indicating potent activity .

Table 1: Antibacterial Activity of Biphenyl-Benzamide Derivatives

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against B. subtilis |

|---|---|---|

| Compound 30 | 0.125 | 0.016 |

| Compound X | 0.031 | 0.008 |

The mechanism of action involves inhibiting bacterial cell division through targeting the FtsZ protein, which is crucial for bacterial cytokinesis .

β-Cell Protection in Diabetes

Another significant aspect of this compound is its potential in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes progression. A study identified benzamide derivatives that protect β-cells against ER stress-induced apoptosis. One derivative exhibited nearly complete protective activity with an EC value of 0.032 µM .

Table 2: β-Cell Protective Activity

| Compound | Maximum Rescue Activity (%) | EC (µM) |

|---|---|---|

| Compound 13d | ~100 | 0.032 |

| Compound Y | 42 | 21 |

The protective mechanism involves the suppression of the unfolded protein response (UPR), thus preventing apoptosis in β-cells .

Adrenergic Receptor Agonism

This compound derivatives have also been explored for their activity as selective human β3-adrenergic receptor agonists. These compounds showed promising selectivity over β1 and β2 receptors, which is beneficial for conditions like overactive bladder .

Table 3: Adrenergic Receptor Activity

| Compound | β1 Receptor Activity | β2 Receptor Activity | β3 Receptor Activity |

|---|---|---|---|

| Compound A | Low | Low | High |

| Compound B | Moderate | Low | Very High |

Case Studies and Research Findings

Several case studies have documented the efficacy of benzamide derivatives in various therapeutic contexts:

- Antibacterial Efficacy : In a study focusing on MRSA infections, a benzamide derivative demonstrated superior antistaphylococcal activity without mammalian cytotoxicity, suggesting its potential as a safe therapeutic agent .

- Diabetes Management : In vivo studies indicated that certain benzamide derivatives significantly lowered blood glucose levels in diabetic mouse models while promoting β-cell survival .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects against Alzheimer's disease by inhibiting acetylcholinesterase (AChE), although specific data on this compound is limited .

Eigenschaften

IUPAC Name |

3-(bromomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRDZVRYRNYLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342733 | |

| Record name | 3-(bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509073-67-0 | |

| Record name | 3-(bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.